N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide
CAS No.: 874299-00-0
Cat. No.: VC2898707
Molecular Formula: C17H25BN2O3
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874299-00-0 |
|---|---|
| Molecular Formula | C17H25BN2O3 |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-7-9-14(12-13)19-15(21)20-10-5-6-11-20/h7-9,12H,5-6,10-11H2,1-4H3,(H,19,21) |
| Standard InChI Key | LIBQKFGWCHHULK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCCC3 |
Introduction
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a boron-containing organic compound that incorporates a pyrrolidine carboxamide group and a dioxaborolane moiety. This compound is part of a class of molecules often used in medicinal chemistry and synthetic organic chemistry due to their boronic ester functionality. These functionalities are frequently employed in Suzuki coupling reactions and as intermediates in drug development.
Synthesis Pathway
The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide typically involves:
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Preparation of the Boronic Ester: The dioxaborolane moiety is introduced via reaction of pinacol with boronic acid derivatives.
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Amide Coupling Reaction: The pyrrolidine carboxamide is formed through the coupling of an amine (pyrrolidine) with an activated carboxylic acid derivative (e.g., an acid chloride or ester).
Applications in Chemistry and Biology
4.1 Synthetic Chemistry
The boronic ester group in this compound makes it highly suitable for Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
4.2 Medicinal Chemistry
Boronic esters are increasingly explored in drug discovery due to their ability to interact with biological targets such as proteases and enzymes. While specific biological activities for this compound are not well-documented yet, its structural features suggest potential applications in:
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Enzyme inhibition (e.g., proteasome inhibitors).
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Drug delivery systems due to its stability and reactivity.
Research Findings and Potential Uses
6.1 Computational Studies
Molecular docking studies on similar boronic ester derivatives have shown their potential as enzyme inhibitors by forming reversible covalent bonds with active site residues.
6.2 Biological Activity
While specific pharmacological data for this compound is unavailable, related boronic esters have demonstrated:
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Anti-inflammatory properties.
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Anticancer activity through proteasome inhibition.
6.3 Stability
The tetramethyl-dioxaborolane group provides enhanced stability compared to other boronic esters, making it suitable for use in various chemical environments.
Limitations and Future Directions
7.1 Stability Concerns
Although stable under neutral conditions, boronic esters can hydrolyze under acidic or basic conditions.
7.2 Research Gaps
Further studies are required to:
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Evaluate the biological activity of this specific compound.
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Optimize its synthesis for industrial applications.
7.3 Potential Modifications
Structural modifications could enhance its solubility or binding affinity for biological targets.
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